molecular formula C8H8Cl2N2O B2416412 3-Amino-6-chloro-1,3-dihydroindol-2-one;hydrochloride CAS No. 1078566-89-8

3-Amino-6-chloro-1,3-dihydroindol-2-one;hydrochloride

Cat. No. B2416412
CAS RN: 1078566-89-8
M. Wt: 219.07
InChI Key: GXCFJQQMTAKLAQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Amino-6-chloro-1,3-dihydroindol-2-one hydrochloride is C8H8Cl2N2O. Its molecular weight is 219.07. The SMILES string representation is Cl.NC1C(=O)Nc2c(Cl)cccc12 .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H9ClN2O . The InChI string representation is 1S/C8H8N2O.ClH/c9-7-5-3-1-2-4-6(5)10-8(7)11;/h1-4,7H,9H2,(H,10,11);1H .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have been found to possess anti-inflammatory properties . These compounds could potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have been reported to possess anticancer activity . These compounds could potentially be used in the development of new anticancer drugs.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . These compounds could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . These compounds could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . These compounds could potentially be used in the treatment of various microbial infections.

Antidiabetic Activity

Indole derivatives have been reported to possess antidiabetic activity . These compounds could potentially be used in the treatment of diabetes.

Antimalarial Activity

Indole derivatives have been found to possess antimalarial activity . These compounds could potentially be used in the treatment of malaria.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound should be stored in a tightly closed container .

properties

IUPAC Name

3-amino-6-chloro-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCFJQQMTAKLAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

CAS RN

1078566-89-8
Record name 3-amino-6-chloro-2,3-dihydro-1H-indol-2-one hydrochloride
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